molecular formula C12H16N2O2Sn B14550760 N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide CAS No. 62150-01-0

N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide

Cat. No.: B14550760
CAS No.: 62150-01-0
M. Wt: 338.98 g/mol
InChI Key: JVVZWAAOUCKFSB-UHFFFAOYSA-M
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Description

N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide is a chemical compound with the molecular formula C11H14N2O2Sn This compound is characterized by the presence of a cyano group, a methoxy group, and a trimethylstannyl group attached to a benzamide core

Properties

CAS No.

62150-01-0

Molecular Formula

C12H16N2O2Sn

Molecular Weight

338.98 g/mol

IUPAC Name

N-cyano-4-methoxy-N-trimethylstannylbenzamide

InChI

InChI=1S/C9H8N2O2.3CH3.Sn/c1-13-8-4-2-7(3-5-8)9(12)11-6-10;;;;/h2-5H,1H3,(H,11,12);3*1H3;/q;;;;+1/p-1

InChI Key

JVVZWAAOUCKFSB-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C#N)[Sn](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide typically involves the reaction of 4-methoxybenzoyl chloride with trimethylstannyl cyanide in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Cyano-4-methoxy-N-(trimethylstannyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylstannyl group can facilitate the formation of organometallic intermediates. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This uniqueness makes it a valuable compound for various scientific investigations .

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